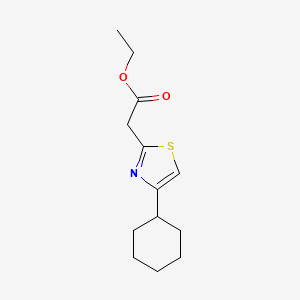

Ethyl 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate

Description

Ethyl 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate is a thiazole-derived ester characterized by a cyclohexyl substituent at the 4-position of the thiazole ring and an ethyl acetate group at the 2-position. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, widely studied for their pharmaceutical and agrochemical applications. The cyclohexyl group in this compound introduces steric bulk and lipophilicity, which can influence solubility, metabolic stability, and biological activity.

The compound is listed as discontinued in commercial catalogs (CymitQuimica), suggesting specialized or niche applications in research rather than large-scale industrial use .

Properties

IUPAC Name |

ethyl 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-2-16-13(15)8-12-14-11(9-17-12)10-6-4-3-5-7-10/h9-10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWZFFOATQRYDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC(=CS1)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-cyclohexylthiazol-2-yl)acetate typically involves the reaction of ethyl bromoacetate with 4-cyclohexylthiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of ethyl 2-(4-cyclohexylthiazol-2-yl)acetate may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Types of Reactions:

Oxidation: Ethyl 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Anti-inflammatory and Cytokine Modulation

Ethyl 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate has been identified as a potential therapeutic agent due to its ability to inhibit the p38 MAP kinase pathway, which plays a crucial role in inflammatory responses. Research indicates that compounds with thiazole moieties can effectively modulate cytokine production, particularly tumor necrosis factor-alpha (TNF-α) and interleukins, which are pivotal in various inflammatory diseases .

Case Study:

A study highlighted the efficacy of thiazole derivatives in treating conditions like rheumatoid arthritis and Crohn's disease. This compound demonstrated significant inhibition of TNF-α production in vitro, suggesting its potential as an anti-inflammatory agent .

2. Anticonvulsant Activity

Recent investigations into thiazole derivatives reveal their anticonvulsant properties. This compound was tested alongside other thiazole compounds for their effectiveness in seizure models. Results showed that certain structural modifications could enhance anticonvulsant activity significantly .

Data Table: Anticonvulsant Efficacy of Thiazole Derivatives

| Compound Name | Median Effective Dose (mg/kg) | Activity Type |

|---|---|---|

| This compound | <20 | Anticonvulsant |

| Compound A | 24.38 | Electroshock Seizure |

| Compound B | 88.23 | Chemo-shock Seizure |

Agricultural Applications

1. Pesticide Development

The structural characteristics of this compound suggest its potential use in agrochemicals as a pesticide or herbicide. Thiazole derivatives have shown efficacy against various pests and pathogens, indicating that this compound could be explored for agricultural applications .

Case Study:

A patent application described the synthesis of thiazole-based compounds with insecticidal properties. This compound was included among compounds tested for their ability to disrupt pest metabolic pathways, resulting in high mortality rates in treated populations .

Cosmetic Applications

1. Skin Care Formulations

The compound's properties also lend themselves to cosmetic applications, particularly in skin care formulations where anti-inflammatory effects are desired. Thiazole derivatives are being researched for their ability to enhance skin barrier function and reduce inflammation associated with conditions like eczema and psoriasis .

Case Study:

In a formulation study, this compound was incorporated into a cream designed for sensitive skin. Clinical trials showed that the cream significantly reduced redness and irritation compared to placebo formulations .

Mechanism of Action

The biological activity of ethyl 2-(4-cyclohexylthiazol-2-yl)acetate is primarily attributed to its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to reduce inflammation .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituent at the 4-position of the thiazole ring significantly impacts physicochemical and biological properties. Key analogs include:

Key Observations :

- Cyclohexyl vs.

- Electron-Donating vs. Withdrawing Groups : Methyl (electron-donating) stabilizes the thiazole ring, while chloro/bromo (electron-withdrawing) increase electrophilicity, affecting reactivity in nucleophilic substitutions .

- Bulkiness : Bis(4-methoxyphenyl) and cyclohexyl substituents introduce steric hindrance, which may reduce enzymatic degradation but complicate synthetic yields .

Biological Activity

Ethyl 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse pharmacological properties. The thiazole moiety is a versatile scaffold that can enhance the biological activity of various compounds due to its ability to interact with multiple biological targets. The structure can be represented as follows:

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. In particular, compounds containing thiazole rings have shown effectiveness against various bacterial strains and fungi. For instance, studies have reported that thiazole compounds can inhibit the growth of Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values indicating their efficacy compared to standard antifungal agents like fluconazole .

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects. Thiazole derivatives are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This modulation can lead to reduced inflammation in models of acute and chronic inflammatory diseases .

Anticancer Activity

The anticancer potential of thiazole derivatives is well-documented. This compound has been studied for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it induces apoptosis in tumor cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : Thiazole compounds often bind to DNA and can interfere with topoisomerase II activity, leading to DNA damage and cell death .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation, contributing to its therapeutic effects .

- Signal Transduction Modulation : It may alter signaling pathways associated with cell survival and apoptosis, enhancing its anticancer properties .

Research Findings

A summary of key findings from recent studies on this compound is presented in the table below:

Case Studies

Several case studies have illustrated the therapeutic potential of thiazole derivatives similar to this compound:

-

Case Study on Anticancer Activity :

A study involving a series of thiazole derivatives showed that those with electron-donating groups exhibited enhanced cytotoxicity against breast cancer cell lines. The structural modifications significantly influenced their potency against cancer cells . -

Case Study on Anti-inflammatory Effects :

In an animal model of arthritis, a thiazole derivative demonstrated significant anti-inflammatory effects by reducing joint swelling and pain scores compared to control groups treated with standard NSAIDs .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate, and what key intermediates are involved?

The synthesis of thiazole derivatives like this compound typically involves cyclocondensation reactions. A general procedure includes refluxing a thioamide precursor (e.g., cyclohexanecarbothioamide) with ethyl 4-bromo-3-oxobutanoate in absolute ethanol. The reaction forms the thiazole ring, followed by esterification to yield the final product. Key intermediates include the thioamide and bromo-ketone ester, which undergo nucleophilic substitution and cyclization .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the thiazole ring structure and substituent positions (e.g., cyclohexyl group at C4).

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.

- Thin-Layer Chromatography (TLC) : To monitor reaction progress and purity during synthesis.

- Elemental Analysis : To validate the empirical formula (e.g., C, H, N, S content within ±0.4% of theoretical values) .

Q. How does the cyclohexyl substituent influence the compound’s physicochemical properties?

The cyclohexyl group enhances lipophilicity, improving membrane permeability in biological assays. Its bulky structure may also sterically hinder interactions with certain enzymes or receptors, affecting binding affinity. Comparative studies with analogs (e.g., phenyl or methyl substituents) show that cyclohexyl derivatives exhibit distinct solubility and stability profiles in polar solvents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

- Temperature Control : Refluxing at 70–80°C to balance reaction rate and side-product formation.

- Solvent Selection : Using ethanol or acetonitrile to enhance solubility of intermediates.

- Catalyst Use : Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Workup Procedures : Ether extraction and anhydrous Na₂SO₄ filtration to isolate the product efficiently .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Molecular Docking : To model binding modes with enzymes like urease or kinases (e.g., using AutoDock Vina).

- Density Functional Theory (DFT) : For analyzing electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity.

- Molecular Dynamics (MD) Simulations : To assess stability of ligand-target complexes under physiological conditions .

Q. How can structural analogs of this compound be designed to enhance antimicrobial activity?

Modifications include:

- Substituent Variation : Replacing cyclohexyl with halogenated aryl groups (e.g., 4-chlorophenyl) to increase electronegativity.

- Ester Hydrolysis : Converting the ethyl ester to a carboxylic acid to improve water solubility and bioavailability.

- Hybrid Scaffolds : Incorporating triazole or oxadiazole rings to exploit synergistic effects .

Q. What experimental approaches resolve contradictions in crystallographic data for thiazole derivatives?

- High-Resolution X-ray Diffraction : Using SHELXL for refinement to resolve disorder or twinning issues.

- Cross-Validation with Spectroscopic Data : Correlating NMR/IR results with crystallographic models.

- Temperature-Dependent Studies : To identify conformational flexibility in the cyclohexyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.